1-(2-Bromo-5-(trifluoromethyl)benzyl)-3,3-difluoroazetidine
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Overview
Description
1-(2-Bromo-5-(trifluoromethyl)benzyl)-3,3-difluoroazetidine is a synthetic organic compound characterized by the presence of bromine, trifluoromethyl, and difluoroazetidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-(trifluoromethyl)benzyl)-3,3-difluoroazetidine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-(trifluoromethyl)benzyl alcohol to form 2-bromo-5-(trifluoromethyl)benzyl bromide . This intermediate is then reacted with 3,3-difluoroazetidine under suitable conditions to yield the target compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-(trifluoromethyl)benzyl)-3,3-difluoroazetidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or carboxylates.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would be required.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while coupling reactions would produce biaryl compounds.
Scientific Research Applications
1-(2-Bromo-5-(trifluoromethyl)benzyl)-3,3-difluoroazetidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential therapeutic effects.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-(trifluoromethyl)benzyl)-3,3-difluoroazetidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and bromine substituents but differs in the core structure.
2-Bromo-5-(trifluoromethyl)aniline: Similar in substituents but contains an aniline group instead of an azetidine ring.
Uniqueness
1-(2-Bromo-5-(trifluoromethyl)benzyl)-3,3-difluoroazetidine is unique due to the combination of the azetidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new synthetic methodologies and exploring novel therapeutic agents.
Properties
IUPAC Name |
1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-3,3-difluoroazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF5N/c12-9-2-1-8(11(15,16)17)3-7(9)4-18-5-10(13,14)6-18/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPPCZLLSHBSBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)C(F)(F)F)Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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